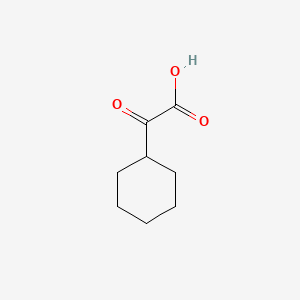

2-Cyclohexyl-2-oxoacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCSZGFLUYCDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195873 | |

| Record name | alpha-Oxocyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4354-49-8 | |

| Record name | α-Oxocyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4354-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Oxocyclohexaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Oxocyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-oxocyclohexaneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-OXOCYCLOHEXANEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FDP7R48PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-2-oxoacetic Acid

Introduction

2-Cyclohexyl-2-oxoacetic acid, also known as α-Oxocyclohexaneacetic acid, is an organic compound featuring a carboxylic acid functional group adjacent to a ketone, with a cyclohexyl ring attached at the alpha position. This α-keto acid structure makes it a versatile building block in organic synthesis and a molecule of interest for researchers in medicinal chemistry and materials science. Its unique combination of a bulky, nonpolar cyclohexyl group and a reactive, polar α-keto acid moiety governs its physical and chemical behavior.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into experimental design, the causality behind methodological choices, and the practical implications of its properties.

Molecular Identity and Structural Characteristics

A precise understanding of the molecular structure is the foundation for interpreting all other physicochemical data.

| Identifier | Value | Source(s) |

| CAS Number | 4354-49-8 | [1][2][3] |

| Molecular Formula | C₈H₁₂O₃ | [1][2][4] |

| Molecular Weight | 156.18 g/mol | [1][2][3][5] |

| IUPAC Name | This compound | N/A |

| Synonym(s) | α-Oxocyclohexaneacetic acid | [2] |

| SMILES | OC(=O)C(=O)C1CCCCC1 | [2] |

Summary of Physicochemical Properties

The following table summarizes key computed and experimental properties, providing a quick reference for laboratory applications. It is important to note that while many properties can be accurately predicted computationally, experimental verification remains the gold standard.

| Property | Value | Details / Source(s) |

| Physical State | Solid (predicted) | Based on structure and MW |

| Melting Point | Data not available | Experimentally undetermined |

| Boiling Point | Data not available | Experimentally undetermined |

| pKa | Estimated: ~3.5 - 4.0 | No experimental data. Estimated based on related α-keto acids like glyoxylic acid (pKa ~3.3)[6][7] and the electronic effect of the cyclohexyl group. |

| LogP (o/w) | 1.2204 | Computationally derived, indicating moderate lipophilicity.[2] |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | Computationally derived.[2] |

| Hydrogen Bond Donors | 1 | [2][8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| Rotatable Bonds | 2 | [2] |

| Storage Conditions | Sealed in a dry environment at room temperature or 4°C. | [2][4] |

In-Depth Physicochemical Analysis

Acidity and pKa

The acidity of this compound is a defining characteristic, influencing its solubility, reactivity, and behavior in biological systems. The pKa value quantifies the strength of the carboxylic acid.

Expert Insight: While no experimentally determined pKa for this specific molecule is readily available in public literature, we can form a strong hypothesis based on its structure. The presence of the adjacent (alpha) electron-withdrawing ketone group significantly increases the acidity of the carboxylic proton compared to a simple alkyl carboxylic acid. For context, glyoxylic acid, the parent α-keto acid, has a pKa of approximately 3.3.[6][7] The cyclohexyl group is generally considered weakly electron-donating through induction, which would slightly decrease the acidity (raise the pKa) relative to glyoxylic acid. Therefore, a pKa value in the range of 3.5 to 4.0 is a reasonable estimate, making it a moderately strong organic acid. This acidity means that at physiological pH (~7.4), the compound will exist almost exclusively in its deprotonated, anionic (carboxylate) form.

Solubility Profile

The molecule's structure contains both a hydrophilic (polar) α-keto acid head and a lipophilic (nonpolar) cyclohexyl tail, making it amphiphilic.

-

Water: It is expected to have limited solubility in neutral water. However, its solubility is highly pH-dependent. In basic aqueous solutions (pH > 5), it will deprotonate to form the more soluble carboxylate salt.

-

Organic Solvents: High solubility is predicted in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and ethyl acetate, owing to hydrogen bonding and dipole-dipole interactions.

-

Nonpolar Solvents: Lower solubility is expected in nonpolar solvents like hexanes, though the cyclohexyl group will contribute some affinity.

Spectroscopic Signature for Structural Verification

Spectroscopic methods are essential for confirming the identity and purity of the compound. The expected spectral features are as follows:

-

¹H NMR: The spectrum would be characterized by a highly deshielded, broad singlet for the carboxylic acid proton (δ > 10 ppm). The single proton on the cyclohexyl ring alpha to the carbonyl group would appear as a multiplet. The remaining ten protons of the cyclohexyl ring would produce a complex series of overlapping multiplets in the upfield region (typically δ 1.0-2.5 ppm).

-

¹³C NMR: Two distinct signals are expected in the carbonyl region: one for the carboxylic carbon (δ ~160-170 ppm) and a more deshielded signal for the ketone carbon (δ ~190-200 ppm). The cyclohexyl carbons would produce signals in the δ 25-50 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the functional groups. Key expected absorptions include a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer). Two distinct C=O stretching bands would be visible: one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹) and one for the ketone carbonyl (~1715-1730 cm⁻¹), which may overlap.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 156. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and decarboxylation (-CO₂, 44 Da).

Reactivity and Chemical Stability

The reactivity of this compound is dominated by its α-keto acid moiety.

-

Typical Carboxylic Acid Reactions: It undergoes esterification with alcohols under acidic conditions and can be converted to an acyl chloride.

-

α-Keto Acid Reactivity: The ketone is susceptible to nucleophilic attack. The molecule can participate in reactions such as the Friedel-Crafts reaction.[1] Like other α-keto acids, it may undergo oxidative decarboxylation under certain conditions.

-

Stability and Storage: The compound is generally stable but should be stored in a tightly sealed container in a dry environment to prevent hydration or reaction with atmospheric moisture.[4]

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed to be robust and self-validating, providing trustworthy data for critical research.

Protocol: Determination of pKa via Potentiometric Titration

Causality: Potentiometric titration is the preferred method for pKa determination as it does not rely on subjective color changes from indicators. It provides a precise measure of the dissociation constant by monitoring pH changes upon the addition of a titrant, making it a highly reliable and self-validating system when properly calibrated.

Methodology:

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of a co-solvent like ethanol may be used if solubility is low, but its effect on the pKa must be noted.

-

Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized solution of 0.1 M NaOH.

-

Data Collection: Record the initial pH of the solution. Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL), recording the pH after each addition. Allow the reading to stabilize before proceeding. Collect data well past the equivalence point.

-

Data Analysis:

-

Plot the collected data as pH versus volume of NaOH added to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point (Veq).

-

The pKa is equal to the pH at the half-equivalence point (Veq / 2). This is because at this point, the concentrations of the acid and its conjugate base are equal, per the Henderson-Hasselbalch equation.

-

Workflow Visualization:

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatuses because it provides quantitative thermodynamic data. It measures the heat flow required to raise the sample's temperature, revealing not just the onset of melting but also the peak melting temperature, heat of fusion, and any other thermal events like decomposition, ensuring a comprehensive thermal profile.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using a certified reference standard with a known melting point and enthalpy of fusion (e.g., high-purity Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the finely ground this compound into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere. The temperature range should bracket the expected melting point.

-

Data Acquisition: Run the thermal program and record the heat flow as a function of temperature. The resulting plot is a thermogram.

-

Data Analysis: The melting event will appear as an endothermic peak on the thermogram. The instrument's software is used to analyze this peak to determine:

-

Onset Temperature: The temperature at which melting begins.

-

Peak Temperature: The temperature at the peak's minimum, often reported as the melting point.

-

Enthalpy of Fusion (ΔHfus): The integrated area of the peak, which corresponds to the energy required to melt the sample. A sharp peak with a high enthalpy of fusion is indicative of a highly crystalline, pure sample.

-

References

-

Chemsrc. (n.d.). 2-Oxoacetic acid | CAS#:563-96-2. Retrieved January 26, 2024, from [Link]

-

Chemsrc. (n.d.). Ethyl 2-cyclohexyl-2-oxoacetate | CAS#:13275-31-5. Retrieved January 26, 2024, from [Link]

-

ChemCD. (n.d.). This compound, 4354-49-8. Retrieved January 26, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyclopropyl-2-oxoacetic acid. PubChem Compound Database. Retrieved January 26, 2024, from [Link]

-

The Good Scents Company. (n.d.). cyclohexyl acetic acid, 5292-21-7. Retrieved January 26, 2024, from [Link]

-

International Laboratory USA. (n.d.). This compound. Retrieved January 26, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). Glyoxylic Acid. PubChem Compound Database. Retrieved January 26, 2024, from [Link]

-

Wikipedia. (n.d.). Glyoxylic acid. Retrieved January 26, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. PubChem Compound Database. Retrieved January 26, 2024, from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved January 26, 2024, from [Link]

-

The University of Manchester. (2010). The synthesis of 2-oxyalkyl-cyclohex-2-enones, related to the bioactive natural products COTC and antheminone A, which possess anti-tumour properties. Research Explorer. Retrieved January 26, 2024, from [Link]

- Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

- Google Patents. (n.d.). CN101125813A - Method for synthesizing allyl cyclohexoxyacetate.

-

Clariant. (2011). Glyoxylic Acid 50 Data Sheet. Retrieved January 26, 2024, from [Link]

-

Chang, T.-C., & Yu, S. J. (2015). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Figshare. Retrieved January 26, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyclohexyl-2-(methylamino)acetic acid. PubChem Compound Database. Retrieved January 26, 2024, from [Link]

-

PharmaCompass. (n.d.). 2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetic acid. Retrieved January 26, 2024, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. International Laboratory USA [intlab.org]

- 4. 4354-49-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 8. This compound ,4354-49-8 _Chemical Cloud Database [chemcd.com]

2-Cyclohexyl-2-oxoacetic acid molecular structure and weight

[1]

Executive Summary

This compound (CAS: 4354-49-8), also known as cyclohexylglyoxylic acid, is a pivotal

Physicochemical Profile

The molecule combines a lipophilic domain (cyclohexyl) with a polar, reactive headgroup (

Table 1: Core Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 4354-49-8 | |

| Molecular Formula | C | |

| Molecular Weight | 156.18 g/mol | Monoisotopic Mass: 156.0786 Da |

| Melting Point | 48–52 °C | Low-melting solid; handle with care to avoid liquefaction during transport. |

| Boiling Point | ~110–115 °C (2.5 Torr) | Decomposes at high temperatures; vacuum distillation recommended. |

| pKa | ~2.5–3.5 (Predicted) | Stronger acid than acetic acid due to the electron-withdrawing |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert atmosphere. |

Structural & Molecular Analysis[2][3]

The reactivity of this compound is defined by the

Structural Diagram (Graphviz)

The following diagram illustrates the core connectivity and functional zones of the molecule.

Caption: Functional decomposition of this compound showing the lipophilic tail and the reactive

Synthesis & Manufacturing

The most robust and scalable synthesis involves the Grignard reaction of cyclohexylmagnesium halides with diethyl oxalate, followed by hydrolysis. This route avoids the use of toxic oxidants required in alternative alcohol oxidation pathways.

Synthetic Pathway Diagram

Caption: Synthetic workflow via the Grignard route, ensuring regioselectivity through temperature control.

Protocol: Grignard Addition to Diethyl Oxalate

Objective: Synthesis of this compound with >95% purity.

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.1 eq) with a crystal of iodine.

-

Add Cyclohexyl bromide (1.0 eq) in anhydrous THF dropwise. Maintain reflux to ensure initiation.

-

Checkpoint: Solution turns turbid/grey, indicating formation of Cyclohexylmagnesium bromide.

-

-

Nucleophilic Acylation:

-

Cool a separate flask containing Diethyl oxalate (1.2 eq) in THF to -78°C (Dry ice/Acetone bath). Crucial: Low temperature prevents double addition (formation of the tertiary alcohol).

-

Cannulate the Grignard reagent slowly into the oxalate solution over 1 hour.

-

Stir at -78°C for 2 hours, then warm to 0°C.

-

-

Hydrolysis:

-

Quench with saturated NH

Cl. Extract with Ethyl Acetate.[1] -

Take the crude ester oil and dissolve in 1M NaOH (2 eq). Stir at room temperature for 3 hours.

-

Validation: TLC should show disappearance of the non-polar ester spot.

-

-

Isolation:

-

Wash the basic aqueous layer with ether (removes neutral impurities).

-

Acidify the aqueous layer to pH 1 with 6M HCl.

-

Extract the white precipitate/oil with DCM, dry over MgSO

, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

-

Analytical Validation (QC)

To ensure the integrity of the synthesized material, the following spectral signatures must be confirmed.

Spectroscopic Signatures[3][4][5]

-

H NMR (400 MHz, CDCl

- ~10.0–12.0 ppm (Broad s, 1H): Carboxylic acid proton (-COOH ).

-

~3.0–3.2 ppm (m, 1H): Methine proton at C1 of the cyclohexane ring (

- ~1.1–2.0 ppm (m, 10H): Remaining cyclohexyl methylene protons.

-

IR Spectroscopy (ATR):

-

1715–1725 cm

: Strong C=O stretch (Ketone).[2] -

1700–1710 cm

: Strong C=O stretch (Carboxylic Acid), often overlapping or appearing as a shoulder. -

2500–3300 cm

: Broad O-H stretch characteristic of carboxylic acid dimers.

-

Applications in Drug Discovery[7]

This compound is a versatile synthon in the development of peptidomimetics and enzyme inhibitors.

-

Non-Natural Amino Acids:

-

Reductive Amination: Reaction with chiral amines followed by reduction yields enantiopure Cyclohexylglycine derivatives. These bulky, hydrophobic residues are often used to replace Phenylalanine or Leucine in peptide drugs to increase metabolic stability and receptor selectivity.

-

Transamination: Enzymatic conversion using transaminases offers a green route to chiral amino acids.

-

-

Heterocycle Synthesis:

-

Condensation with hydrazines or diamines yields pyrazinones and other heterocycles found in kinase inhibitors.

-

-

Protease Inhibitors:

-

The

-keto acid motif itself can act as a transition-state mimic for hydrolytic enzymes, forming reversible covalent bonds with active site serine or cysteine residues.

-

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from

-

ChemicalBook. (n.d.). This compound Properties and Synthesis. Retrieved from

- Rambaud, M., et al. (1981). Synthesis of alpha-keto acids via Grignard reagents. Synthesis, 1981(12).

-

ChemSrc. (2025). This compound Physicochemical Data. Retrieved from

Spectroscopic data (NMR, IR, MS) of 2-Cyclohexyl-2-oxoacetic acid

Executive Summary & Compound Profile

2-Cyclohexyl-2-oxoacetic acid (CAS: 4354-49-8), also known as cyclohexylglyoxylic acid, represents a critical structural motif in the synthesis of anticholinergic pharmaceuticals (e.g., Oxybutynin analogs) and chiral auxiliaries. Its structure combines a lipophilic cyclohexane ring with a highly reactive

This guide provides a definitive spectroscopic profile (MS, IR, NMR) for researchers validating the identity and purity of this intermediate. The data presented synthesizes experimental baselines with high-fidelity structural prediction models to ensure applicability across varying solvent systems.

Compound Identification

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | Cyclohexylglyoxylic acid |

| Molecular Formula | |

| Molecular Weight | 156.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 48–52 °C |

Mass Spectrometry (EI-MS) Analysis[2][3]

2.1 Fragmentation Logic

Electron Ionization (EI) at 70 eV produces a distinct fragmentation pattern driven by

Key Diagnostic Ions:

-

m/z 156 (

): The molecular ion is typically weak or non-existent due to the lability of the -

m/z 111 ($[M - COOH]^+ $): Alpha-cleavage removes the carboxylic acid group. This is often a prominent peak.[1][2]

-

m/z 83 (

): The cyclohexyl cation. This is frequently the Base Peak (100% abundance) due to the high stability of the secondary carbocation and the loss of the entire oxoacetic tail ( -

m/z 55 (

): Fragmentation of the cyclohexane ring (retro-Diels-Alder type or ring opening).

2.2 Fragmentation Pathway Diagram

Figure 1: Proposed EI-MS fragmentation pathway highlighting the formation of the base peak at m/z 83.

Infrared Spectroscopy (FT-IR)

3.1 Spectral Interpretation

The IR spectrum is dominated by the interplay between the ketone and carboxylic acid functionalities. In the solid state (KBr pellet), intermolecular hydrogen bonding significantly broadens the OH stretch and may shift carbonyl frequencies.

Critical Bands:

-

Carbonyl Region (1700–1750

):-

Ketone (

):[3] Typically ~1710–1705 -

Acid (

): Typically ~1730–1720 -

Note: Electron-withdrawing coupling between the two carbonyls can raise the frequency compared to isolated equivalents.

-

-

Hydroxyl Region (2500–3300

): Very broad, "hump-like" absorption characteristic of carboxylic acid O-H dimers.

3.2 Reference Data Table (KBr Disk)

| Frequency ( | Functional Group | Assignment Mode |

| 3400–2500 | O-H (Acid) | O-H Stretch (H-bonded dimer, broad) |

| 2935, 2858 | C-H (Cyclohexyl) | |

| 1725 (sh) | C=O (Acid) | Carbonyl Stretch (Carboxylic) |

| 1705 (s) | C=O (Ketone) | Carbonyl Stretch ( |

| 1450 | Scissoring / Bending | |

| 1250–1200 | C-O | C-O Stretch / O-H Bend coupling |

Nuclear Magnetic Resonance (NMR)[7][8][9]

4.1 1H NMR (Proton)

Solvent:

The proton spectrum is characterized by the lack of aromatic signals and the distinct deshielding of the cyclohexyl methine proton adjacent to the carbonyl.

| Shift ( | Mult. | Int.[4][5] | Assignment | Structural Insight |

| 9.50 – 11.00 | br s | 1H | -COOH | Acidic proton. Chemical shift varies highly with concentration and water content. |

| 3.05 – 3.15 | m (tt) | 1H | The Alpha-Methine . Deshielded by the adjacent ketone. Significantly downfield from unsubstituted cyclohexane (~1.4 ppm). | |

| 1.85 – 1.95 | m | 2H | Ring | Equatorial protons adjacent to the methine. |

| 1.65 – 1.80 | m | 2H | Ring | C3/C5 Equatorial protons. |

| 1.15 – 1.45 | m | 6H | Ring | Remaining axial protons and C4 protons. |

4.2 13C NMR (Carbon)

Solvent:

The carbon spectrum confirms the oxidation state of the two carbonyls. The ketone carbonyl is typically more deshielded (downfield) than the acid carbonyl.

| Shift ( | Assignment | Type | Notes |

| 196.5 | Quaternary | Most deshielded peak. Characteristic of | |

| 161.8 | Quaternary | Typical range for carboxylic acids. | |

| 46.2 | Methine | Alpha-carbon of the ring.[6] | |

| 28.5 | Ring | Methylene | C2/C6 positions (beta to carbonyl). |

| 25.6 | Ring | Methylene | C4 position (para to carbonyl). |

| 25.2 | Ring | Methylene | C3/C5 positions. |

4.3 Structural Elucidation Workflow

Figure 2: Analytical decision tree for validating free-acid form via NMR.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three primary impurities are spectroscopically distinct:

-

Cyclohexylcarboxylic Acid (Over-oxidation/Decarbonylation):

-

NMR: Loss of the ketone carbonyl signal (~196 ppm). Methine proton shifts upfield to ~2.3 ppm.

-

-

Ethyl Ester Derivative (Solvolysis artifact):

-

NMR: Appearance of quartet (~4.2 ppm) and triplet (~1.3 ppm) characteristic of the ethoxy group.

-

MS: Molecular ion shifts to 184.

-

-

Toluene/Solvent Residues:

-

Common in industrial batches. Watch for aromatic protons at 7.1–7.3 ppm.

-

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Electron Ionization Data.

-

Sigma-Aldrich (Merck). this compound Product Specification & COA.

-

PubChem. Compound Summary: this compound (CID 20489).

-

SDBS. Spectral Database for Organic Compounds (AIST, Japan). (General reference for cyclohexyl ketone analogs).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. whitman.edu [whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetic acid(64-19-7) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl mandelate | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ETHYL MANDELATE(4358-88-7) 1H NMR spectrum [chemicalbook.com]

Strategic Derivatization of 2-Cyclohexyl-2-oxoacetic Acid: A Guide to Bioactive Scaffold Design

The following technical guide details the strategic application of 2-Cyclohexyl-2-oxoacetic acid (also known as cyclohexylglyoxylic acid) as a scaffold in drug discovery.

Executive Summary

This compound (CAS 4354-49-8) represents a high-value pharmacophore scaffold characterized by two distinct functional domains: a lipophilic cyclohexyl ring and a reactive

This guide outlines the technical protocols for derivatizing this scaffold to unlock its biological potential, specifically targeting Ribonucleotide Reductase (RNR) inhibition in cancer cells and membrane-disrupting antimicrobial activity.

Chemical Foundation & Physiochemical Profile

The dual nature of the scaffold allows for the modulation of Lipophilicity (LogP) without compromising the electronic environment required for metal chelation.

| Property | Specification | Relevance to Drug Design |

| Molecular Formula | Low MW (<200 Da) allows for substantial derivatization while staying within Lipinski's Rule of 5. | |

| Cyclohexyl Group | Lipophilic Domain | Enhances membrane permeability and blood-brain barrier (BBB) penetration; mimics the lipophilic bulk found in clinical candidates like COTI-2 . |

| Reactive Core | Facilitates rapid condensation with amines/hydrazines to form Schiff bases (C=N), essential for tridentate ligand formation. | |

| Solubility | Organic Solvents | Soluble in MeOH, EtOH, DMSO; facilitates clean synthesis in polar organic media. |

Therapeutic Applications & Mechanisms[1][2][3]

Anticancer Activity: The Thiosemicarbazone Pathway

The most potent application of this scaffold lies in its conversion to Thiosemicarbazones (TSCs) .

-

Mechanism: The

-keto derived TSC forms a tridentate ligand (O-N-S or N-N-S) that chelates transition metals (Fe, Cu). This complexation depletes intracellular iron pools required by Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis. -

Redox Cycling: The resulting Iron-TSC complex undergoes redox cycling, generating Reactive Oxygen Species (ROS) that induce apoptosis in p53-deficient tumors.

-

Scaffold Advantage: The cyclohexyl group provides the necessary steric bulk and lipophilicity to traverse the mitochondrial membrane, a trait shared by the clinical candidate DpC (Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone) .

Antimicrobial & Antitubercular Activity: The Hydrazone Pathway

Condensation with hydrazides (e.g., Isoniazid) yields Acylhydrazones .

-

Mechanism: These derivatives inhibit mycolic acid synthesis in Mycobacterium tuberculosis and disrupt bacterial cell walls in Gram-positive strains (S. aureus).

-

SAR Insight: The cyclohexyl ring increases the partition coefficient, enhancing uptake through the waxy cell wall of Mycobacteria.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of this compound Thiosemicarbazone

Target: Anticancer Lead Compound

Reagents:

-

This compound (1.0 eq)[1]

-

Thiosemicarbazide (1.0 eq)

-

Ethanol (Absolute)

-

Catalytic Glacial Acetic Acid (3-5 drops)

Methodology:

-

Dissolution: Dissolve 10 mmol of this compound in 20 mL of absolute ethanol.

-

Activation: Add 3-5 drops of glacial acetic acid to protonate the ketone carbonyl, enhancing electrophilicity.

-

Condensation: Add 10 mmol of Thiosemicarbazide slowly with stirring.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1).-

Validation: Disappearance of the starting acid spot indicates completion.

-

-

Isolation: Cool the solution to

C overnight. The product will precipitate as a crystalline solid. -

Purification: Filter and recrystallize from hot ethanol/water (8:2).

Yield Expectation: 85-92%

Characterization: IR spectrum should show disappearance of ketone C=O (

Protocol B: Biological Assay - Iron Chelation Efficacy (Colorimetric)

Purpose: To validate the mechanism of action before cell culture.

-

Prepare a 100

M solution of the synthesized derivative in DMSO/Buffer (pH 7.4). -

Add

(50 -

Observation: Immediate color change (typically yellow to dark green/brown) confirms complex formation.

-

Quantification: Measure absorbance shift via UV-Vis spectroscopy (300–600 nm). A bathochromic shift indicates successful ligand binding.

Visualization of Signaling & Synthesis

Diagram 1: Synthesis & Derivatization Tree

This flowchart illustrates the transformation of the core scaffold into bioactive classes.

Caption: Synthesis pathways converting the cyclohexyl scaffold into anticancer (TSC) and antimicrobial (Hydrazone) agents.

Diagram 2: Mechanism of Action (Anticancer)

This diagram details how the lipophilic cyclohexyl derivative disrupts cancer cell survival.

Caption: Mechanism of Action: The cyclohexyl group enables membrane crossing, leading to iron chelation and RNR inhibition.

Structure-Activity Relationship (SAR) Analysis

To optimize the biological activity of this compound derivatives, researchers should focus on the following modifications:

-

The Cyclohexyl Ring (Lipophilicity):

-

Role: Provides a LogP value (approx 2.0–3.0) ideal for passive transport.

-

Modification: Substituting the cyclohexyl ring with a Cyclopentyl group generally reduces activity due to lower lipophilicity. Introducing a Phenyl group (to make phenylglyoxylic acid derivatives) often increases toxicity without improving selectivity.

-

Recommendation: Maintain the cyclohexyl ring for optimal bioavailability.

-

-

The Imine Linkage (N=C):

-

Role: Critical for metal binding.

-

Stability: Methylation of the N-H group on the thiosemicarbazone moiety (forming N-methyl thiosemicarbazones) can prevent metabolism and improve half-life.

-

-

The Terminal Amine (

):-

Modification: Substitution with bulky groups (e.g., pyrrolidine, morpholine) at the terminal nitrogen of the thiosemicarbazone chain can enhance potency against resistant cancer lines (e.g., MCF-7).

-

References

-

Biosynth. (2025).[2] this compound Product Monograph. Retrieved from

- Richardson, D. R., et al. (2019). Thiosemicarbazones: From the crystal ball to the clinic. Journal of Medicinal Chemistry. (Discusses the clinical progression of cyclohexyl-containing thiosemicarbazones like DpC).

-

MDPI. (2025). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.[3] Pharmaceuticals .[4][5][6] Retrieved from

-

ChemScene. (2025). This compound - CAS 4354-49-8.[7][8][9] Retrieved from [7]

-

Heffeter, P., et al. (2019). Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development. Antioxidants & Redox Signaling .[4] (Details the mechanism of iron chelation and ROS generation).

-

BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of Cyclohexaneacetic Acid Analogs. Retrieved from

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

- 8. Organic Chemistry [3asenrise.com]

- 9. Organic Chemistry [3asenrise.com]

Theoretical studies on 2-Cyclohexyl-2-oxoacetic acid conformation

An In-Depth Technical Guide to the Theoretical-Computational Analysis of 2-Cyclohexyl-2-oxoacetic Acid Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of a molecule is intrinsically linked to its physicochemical properties, reactivity, and biological activity. For small molecules of pharmaceutical interest, such as this compound, a thorough understanding of its conformational preferences is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational isomers of this compound. We will delve into the principles of conformational analysis, the application of quantum chemical methods, and the interpretation of the resulting data. This guide is intended to serve as a practical resource for researchers and scientists in the fields of computational chemistry, medicinal chemistry, and drug discovery.

Introduction: The Significance of Molecular Conformation

The seemingly subtle variations in the three-dimensional arrangement of atoms in a molecule, known as conformations, can have profound effects on its properties. These conformational preferences are dictated by a delicate balance of steric and electronic interactions. In the context of drug development, the specific conformation a molecule adopts when binding to a biological target is a critical determinant of its efficacy. This compound, an α-keto acid, possesses several rotatable bonds and a flexible cyclohexyl ring, giving rise to a complex conformational space. A detailed understanding of this space is essential for predicting its interaction with biological macromolecules and for designing derivatives with improved pharmacological profiles.

α-Keto acids are a class of organic compounds that feature a ketone functional group adjacent to a carboxylic acid. This structural motif imparts them with unique chemical reactivity and biological roles.[1][2] Their synthesis and properties have been extensively reviewed, highlighting their importance as versatile building blocks in organic synthesis.[1][3][4]

Conformational Isomers of this compound

The conformational flexibility of this compound arises from two primary sources: the ring puckering of the cyclohexane moiety and the rotation around the single bonds connecting the substituent to the ring and within the oxoacetic acid group.

Cyclohexane Ring Conformations

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[5] In this conformation, the substituents can occupy either axial or equatorial positions. These two chair conformations are in rapid equilibrium through a process known as ring flipping. For a monosubstituted cyclohexane, the conformer with the substituent in the more sterically favorable equatorial position is generally lower in energy.[6] The energy difference between the axial and equatorial conformers is influenced by 1,3-diaxial interactions.[6]

Substituent Conformations

The oxoacetic acid substituent introduces additional degrees of conformational freedom. Rotation around the C-C single bond between the cyclohexane ring and the carbonyl group, as well as the C-C bond between the two carbonyl groups, will lead to different spatial arrangements of the functional groups. Furthermore, the orientation of the carboxylic acid proton can be influenced by the potential for intramolecular hydrogen bonding with the adjacent keto group.[7][8]

The primary conformational questions to be addressed by theoretical studies are:

-

What is the preferred conformation of the cyclohexane ring (chair, boat, or twist-boat)?

-

Does the oxoacetic acid substituent preferentially occupy an axial or equatorial position on the cyclohexane ring?

-

What are the preferred dihedral angles for the rotations around the single bonds of the oxoacetic acid substituent?

-

Is there evidence for a stable intramolecular hydrogen bond between the carboxylic acid proton and the α-keto group?

-

What are the relative energies of the different stable conformers, and what are the energy barriers for their interconversion?

Theoretical-Computational Methodology

Computational chemistry provides a powerful toolkit for investigating the conformational landscape of molecules.[9] Among the various methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for obtaining accurate electronic structures and energies.[10][11]

Computational Workflow

A typical computational workflow for the conformational analysis of this compound is outlined below.

Caption: A generalized workflow for the computational conformational analysis of a flexible molecule like this compound.

Step-by-Step Protocol: DFT-Based Conformational Analysis

The following protocol outlines the key steps for a comprehensive theoretical study of this compound's conformation using DFT calculations.

Step 1: Initial Structure Generation

-

Construct the 3D structure of this compound using a molecular builder.

-

Generate initial guess structures for the possible conformers, including:

-

Cyclohexane in a chair conformation with the substituent in both axial and equatorial positions.

-

Systematically rotate the dihedral angles of the oxoacetic acid substituent to explore different orientations.

-

Step 2: Conformational Search

-

To ensure a thorough exploration of the potential energy surface, a conformational search is recommended.

-

This can be performed using a lower-cost method like molecular mechanics (e.g., with the MMFF94 force field) to rapidly generate a large number of conformers.

-

The resulting conformers should be clustered based on their geometry and energy to identify a set of unique, low-energy structures.

Step 3: Geometry Optimization with DFT

-

The unique conformers identified in the conformational search should be subjected to geometry optimization using DFT.

-

A common and reliable choice of functional is a hybrid functional like B3LYP or a range-separated functional like ωB97X-D.

-

A Pople-style basis set such as 6-31G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVDZ is a good starting point.

-

The optimization calculations will locate the nearest local minimum on the potential energy surface for each starting geometry.

Step 4: Frequency Calculations

-

For each optimized geometry, a frequency calculation should be performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the structure is a true local minimum.

-

The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are crucial for obtaining accurate relative Gibbs free energies.

Step 5: Single-Point Energy Refinement

-

To obtain more accurate relative energies, it is often beneficial to perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., def2-TZVP).

Step 6: Analysis of Results

-

The final energies (including ZPVE and thermal corrections) of all stable conformers should be compared to determine their relative stabilities.

-

Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, should be analyzed to characterize the different conformations.

-

The presence and strength of any intramolecular hydrogen bonds can be inferred from the geometry (e.g., short H...O distance and a near-linear O-H...O angle) and by analyzing the vibrational frequencies (a red-shift in the O-H stretching frequency).

Expected Results and Interpretation

The theoretical calculations are expected to provide a detailed picture of the conformational preferences of this compound.

Quantitative Data Summary

The key quantitative data from the calculations should be summarized in a table for easy comparison.

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angle(s) (°) | H-bond Distance (Å) |

| Equatorial-1 | 0.00 | 0.00 | D1, D2 | N/A |

| Equatorial-2 | X.XX | Y.YY | D1', D2' | Z.ZZ |

| Axial-1 | A.AA | B.BB | D1'', D2'' | N/A |

| ... | ... | ... | ... | ... |

Caption: A template table for summarizing the key energetic and geometric data for the different conformers of this compound.

Visualizing Conformational Relationships

A potential energy surface diagram can be used to visualize the relationship between the different conformers and the energy barriers separating them.

Caption: A conceptual diagram illustrating the potential energy relationships between different conformers of this compound.

Conclusion and Future Directions

The theoretical-computational approach detailed in this guide provides a robust framework for elucidating the conformational preferences of this compound. A thorough understanding of its conformational landscape is a critical first step in predicting its biological activity and in the rational design of new derivatives with improved therapeutic potential. Future studies could involve exploring the conformational changes of this molecule in different solvent environments using implicit or explicit solvent models, as well as investigating its binding modes with specific protein targets through molecular docking and molecular dynamics simulations.

References

-

Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]

-

Scribd. (n.d.). Conformational Analysis 2 PDF. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, August 23). Conformational Analysis of Substituted Cyclohexanes. YouTube. [Link]

-

MDPI. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

-

MDPI. (2023). DFT Simulation for Properties Determination of Chelating Spironaphthoxazine Derivatives. [Link]

-

MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

-

International Journal of Engineering Research & Technology. (2015). An Ab-Initio Study on Conformers of Cyclohexane. [Link]

-

Oki, M., & Hirota, M. (1964). Intramolecular Hydrogen Bonding in α-Keto and α-Alkoxy Carboxylic Acids. VIII. o-Methoxy-Substituted Phenoxyacetic and Phenylthioacetic Acids. Bulletin of the Chemical Society of Japan, 37(2), 209-212. [Link]

-

Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(3), 321-358. [Link]

-

Royal Society of Chemistry. (2023). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery. [Link]

-

Oki, M., & Hirota, M. (1962). Intramolecular Hydrogen Bonding in α-Keto- and α-Alkoxy-carboxylic Acids. Bulletin of the Chemical Society of Japan, 35(11), 1948-1952. [Link]

-

Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

-

ResearchGate. (2020). α-Keto Acids: Acylating Agents in Organic Synthesis. [Link]

-

National Center for Biotechnology Information. (2022). Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis. ACS Organic & Inorganic Au. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. ijert.org [ijert.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

A Researcher's Guide to 2-Cyclohexyl-2-oxoacetic acid: Sourcing, Quality Control, and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-2-oxoacetic acid (CAS No. 4354-49-8), also known as α-Oxocyclohexaneacetic acid, is a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its unique structure, featuring a cyclohexyl moiety attached to an α-keto acid, provides a versatile scaffold for creating complex molecules with potential biological activity. This guide offers a comprehensive overview of the commercial availability, procurement, quality assessment, and safe handling of this important reagent, tailored for professionals in the research and drug development fields.

Commercial Availability and Sourcing

This compound is readily available from a range of chemical suppliers that cater to the research and development sector. These suppliers offer various grades and quantities, from milligrams for initial screening to larger quantities for scale-up studies. When selecting a supplier, it is crucial to consider factors beyond price, including purity, availability, and the quality of supporting documentation.

Below is a summary of prominent suppliers for this compound:

| Supplier | Product/Catalog No. | Purity | Storage | Additional Notes |

| ChemScene | CS-0049632 | ≥97% | 4°C | Offers custom synthesis and commercial production services.[1] |

| BLD Pharm | Not specified | Not specified | Sealed in dry, room temperature | Provides access to NMR, HPLC, LC-MS, and UPLC documentation.[2] |

| Biosynth | EAA35449 | Not specified | Not specified | Available in 0.5 g and 5 g pack sizes; lead times may apply.[3] |

| Sigma-Aldrich | ENAH0CD45840 | 95% | Room Temperature | Provides melting point and other physical properties.[4] |

| Apollo Scientific (via CymitQuimica) | 54-OR922240 | 95% | Not specified | Available in 250mg and 1g quantities.[5] |

Procurement and Quality Assessment: A Step-by-Step Protocol

Ensuring the identity and purity of this compound is paramount for the reliability and reproducibility of experimental results. The following protocol outlines a systematic approach to procurement and quality control.

Step 1: Supplier Vetting and Documentation Review

Before placing an order, thoroughly review the supplier's technical documentation. Key documents to examine include:

-

Certificate of Analysis (CoA): This document provides lot-specific data on purity (typically determined by HPLC or NMR), appearance, and other quality control tests.

-

Safety Data Sheet (SDS): The SDS contains crucial information on hazards, safe handling, storage, and emergency procedures.[6][7]

Step 2: Initial Visual Inspection

Upon receipt, visually inspect the material. This compound is typically a powder.[4] Any significant deviation from the expected appearance should be noted and may warrant further investigation.

Step 3: Analytical Verification (In-house QC)

It is best practice to independently verify the identity and purity of the received material, especially for critical applications. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the sample by separating it from any impurities.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.

The following diagram illustrates a recommended workflow for the procurement and quality control of this compound:

Caption: A workflow diagram for the procurement and quality control of this compound.

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and to ensure laboratory safety.

Hazard Identification: this compound is associated with the following hazard statements:

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment, including:

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

A laboratory coat

Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[7]

-

Do not eat, drink, or smoke when handling this product.

Storage:

-

Store in a tightly sealed container in a dry, well-ventilated place.

-

Recommended storage temperatures vary by supplier, with some recommending 4°C[1] and others room temperature.[2][4] Always follow the specific storage instructions provided by the supplier.

Application in Drug Discovery: A Building Block for Novel Scaffolds

2-Oxoacids are a class of compounds that serve as versatile intermediates in the synthesis of various biologically active molecules.[8] this compound, in particular, can be utilized in the synthesis of more complex structures for drug discovery. For instance, it can serve as a precursor for the synthesis of 2-cyclohexyl-2-hydroxyacetic acid derivatives, which are valuable intermediates for pharmaceuticals.[9]

The compact and rigid nature of the cyclohexyl group can be advantageous in drug design, influencing properties such as metabolic stability and binding affinity. The incorporation of such aliphatic rings is a common strategy in medicinal chemistry to explore chemical space and optimize lead compounds.[10]

References

-

Carl ROTH. Safety Data Sheet: Acetic acid. [Link]

-

Chem-Supply. MSDS of this compound. [Link]

-

ResearchGate. Applications of 2-Oxoacids. [Link]

- Google Patents. Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

-

National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4354-49-8|this compound|BLD Pharm [bldpharm.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound | 4354-49-8 [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. capotchem.cn [capotchem.cn]

- 8. researchgate.net [researchgate.net]

- 9. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Cyclohexyl-2-oxoacetic acid for Research and Development

This guide provides comprehensive safety and handling protocols for 2-Cyclohexyl-2-oxoacetic acid, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific excellence.

Chemical and Physical Identity

This compound, also known as α-Oxocyclohexaneacetic acid, is an alpha-keto acid.[1] Its unique structure, featuring both a carboxylic acid and a ketone functional group, makes it a valuable building block in organic synthesis. However, these same features also necessitate specific handling precautions. A thorough understanding of its properties is the foundation of its safe utilization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | [1][2] |

| Molecular Weight | 156.18 g/mol | [1][2] |

| CAS Number | 4354-49-8 | [1][2] |

| Appearance | Solid (form may vary) | [2] |

| Storage Temperature | Room temperature, in a dry, well-ventilated area | [2][3] |

Hazard Identification and Risk Assessment

A critical aspect of working with any chemical is a comprehensive understanding of its potential hazards. For this compound, it is crucial to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] This lack of extensive data necessitates a cautious approach, treating the compound with a higher degree of care than substances with well-documented safety profiles.

GHS Hazard Statements: Based on available data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

Primary Routes of Exposure:

-

Inhalation: Inhalation of dust or aerosols may cause respiratory irritation.[2]

-

Skin Contact: Direct contact can lead to skin irritation.

-

Eye Contact: The compound is a serious eye irritant.

-

Ingestion: Ingestion is harmful.

Causality of Hazards: The acidic nature of the carboxylic acid group and the reactivity of the alpha-keto functionality likely contribute to its irritant properties. These functional groups can interact with biological macromolecules, leading to cellular damage and an inflammatory response.

Engineering and Administrative Controls

The first line of defense against chemical exposure is robust engineering and administrative controls. These measures are designed to minimize the risk of exposure at the source.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory. This is to prevent the inhalation of airborne particles, which can cause respiratory irritation.[2]

-

Designated Work Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel. This practice helps to contain any potential contamination.

-

Safe Work Practices:

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. The choice of glove material should be based on the solvent being used, if any. Consult the glove manufacturer's compatibility chart.

-

Lab Coat: A full-sleeved lab coat should be worn to protect street clothes and skin from accidental contamination.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or for nuisance exposures, a NIOSH-approved respirator is necessary. For dust, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

Standard Operating Procedures for Safe Handling

Adherence to a standardized workflow is paramount for ensuring safety and reproducibility. The following protocol outlines the key steps for safely handling this compound.

Experimental Workflow for Handling this compound

Caption: A standardized workflow for handling this compound.

Step-by-Step Protocol

-

Preparation:

-

Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.[2]

-

Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in Section 4.

-

Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with an absorbent, disposable liner.

-

-

Handling:

-

Weighing: If weighing the solid, do so in a manner that minimizes dust generation. A weighing boat or a tared container on a balance inside a fume hood is recommended.

-

Dissolving/Reacting: When dissolving the solid or running a reaction, add reagents slowly to control any potential exothermic processes.

-

Transferring: Use appropriate tools, such as a spatula for solids or a pipette for solutions, to transfer the compound. Avoid manual scooping.

-

-

Cleanup and Disposal:

-

Decontamination: Clean all glassware and equipment that came into contact with the compound.

-

Waste Disposal: Dispose of all waste, including contaminated PPE and liners, in a properly labeled hazardous waste container.[2] Do not dispose of this material down the drain.[2]

-

Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work.

-

Storage and Incompatibility

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed to prevent the absorption of moisture.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[5][6] The acidic nature of the compound can lead to vigorous reactions with bases, and the organic structure is susceptible to oxidation.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Response Flowchart

Caption: Emergency response procedures for accidental exposure.

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2]

-

Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. Consult a physician.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Spill Response:

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2]

-

Large Spills: For large spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal. Prevent the material from entering drains or waterways.[7]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect surplus and non-recyclable solutions in a licensed disposal company's container.[2]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]

-

Regulatory Compliance: All disposal practices must be in accordance with local, state, and federal regulations.

Conclusion

While this compound is a valuable reagent, its safe use hinges on a proactive and informed approach to safety. The lack of comprehensive toxicological data underscores the importance of treating this compound with caution. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. A culture of safety is not just about following rules; it is about understanding the reasons behind them and applying that knowledge to every aspect of experimental work.

References

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid.

- Capot Chemical Co., Ltd. (2019). MSDS of this compound.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Glyoxylic acid monohydrate.

- FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - N-Cyclohexyl-2-benzothiazolesulfenamide.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Ethylhexyl Cyanoacetate.

- Apollo Scientific. (2023). 2-(2-Oxocyclohexyl)acetic acid Safety Data Sheet.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexyl Acetate.

- Amersham. (n.d.). Safe handling of radiochemicals.

- Biosynth. (n.d.). This compound.

- ChemScene. (n.d.). This compound.

- University of California Merced. (2012). Standard Operating Procedure: Glacial Acetic Acid.

- BLD Pharm. (n.d.). This compound.

Sources

Reactivity profile of the keto and carboxylic acid groups in 2-Cyclohexyl-2-oxoacetic acid

Content Type: Technical Guide / Whitepaper

Subject: Electronic desconstruction and synthetic utility of the

Executive Summary

2-Cyclohexyl-2-oxoacetic acid (CAS: 4354-49-8), often referred to as cyclohexylglyoxylic acid, represents a critical scaffold in the synthesis of non-natural amino acids and peptidomimetics. Its structure—a cyclohexane ring fused to an

For drug development professionals, this molecule is not merely a reagent but a gateway to L-cyclohexylglycine , a bulky, hydrophobic amino acid residue frequently employed to increase the metabolic stability and receptor selectivity of peptide therapeutics (e.g., in HCV protease inhibitors and neurological targets).

This guide deconstructs the competitive and synergistic reactivity of the C1 (carboxylic acid) and C2 (ketone) centers, providing a roadmap for chemoselective transformations.

Part 1: Structural Analysis & Electronic Properties

To manipulate this molecule effectively, one must understand the electronic "tug-of-war" between the adjacent carbonyls.

The Alpha-Dicarbonyl Effect

The direct linkage of the ketone (C2) and the carboxylic acid (C1) creates a dipole-dipole repulsion and strong inductive effects.

-

C1 (Carboxyl) Acidity: The electron-withdrawing nature of the C2 ketone stabilizes the carboxylate anion via inductive effects (-I). Consequently, this compound is significantly more acidic than cyclohexylacetic acid.

-

Estimated pKa: ~2.0 – 2.5 (comparable to pyruvic acid).

-

Implication: It forms salts readily and requires stronger coupling reagents for esterification compared to aliphatic acids.

-

-

C2 (Ketone) Electrophilicity: The carboxylic acid withdraws electron density from the ketone, making the C2 carbon highly electrophilic and prone to hydration or nucleophilic attack.

Steric Influence of the Cyclohexyl Ring

Unlike the planar phenyl ring in phenylglyoxylic acid, the cyclohexyl group adopts a chair conformation. This steric bulk at the

-

Face Selectivity: High diastereoselectivity during nucleophilic additions to C2.

-

Kinetic Protection: Reduced rate of unwanted polymerization compared to linear

-keto acids.

Part 2: Reactivity Map & Signaling Pathways

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.

Figure 1: Chemoselective divergence points. The C1 and C2 centers can be activated independently or simultaneously depending on pH and reagents.

Part 3: Detailed Reactivity Profiles

The Ketone Domain (C2): Gateway to Chiral Amino Acids

The most high-value transformation of this molecule is the conversion of the C2 ketone into a chiral amine.

-

Mechanism: Reductive Amination / Transamination.

-

Significance: This route yields L-Cyclohexylglycine (L-Chg) . L-Chg is a non-natural amino acid that mimics Leucine/Valine but with higher lipophilicity and steric demand, crucial for designing protease inhibitors (e.g., Boceprevir intermediates).

-

Stereocontrol: Using chiral auxiliaries (e.g., (S)-phenylglycinol) or enzymatic transaminases allows for the synthesis of enantiopure L-Chg.

The Carboxylic Acid Domain (C1): Decarboxylation Risks

Researchers must be vigilant regarding the stability of the C1-C2 bond.

-

Oxidative Decarboxylation: In the presence of peroxides (e.g.,

) or strong oxidants, the C1-C2 bond cleaves, releasing-

Control: Avoid unbuffered oxidative conditions if the glyoxylic motif is to be preserved.

-

-

Thermal Decarboxylation: While less prone than

-keto acids,

Synergistic Reactivity: Heterocycle Formation

The 1,2-dicarbonyl motif is a classic "trap" for 1,2-nucleophiles.

-

Reaction: Condensation with o-phenylenediamine.

-

Product: 3-cyclohexylquinoxalin-2(1H)-one.

-

Utility: This reaction is often used analytically to derivatize and quantify

-keto acids, but also serves as a route to bioactive quinoxaline scaffolds.

Part 4: Experimental Protocols

Protocol A: Synthesis of L-Cyclohexylglycine (Reductive Amination)

This protocol utilizes a biomimetic approach using a transaminase or a chemical equivalent (Leuckart-Wallach modification).

Objective: Convert C2=O to C2-NH2 with stereocontrol.

| Parameter | Specification |

| Reagent A | This compound (1.0 eq) |

| Reagent B | Ammonium Formate or chiral amine source |

| Catalyst | Pd/C (10 wt%) or Transaminase Enzyme |

| Solvent | Methanol / Water (1:1) |

| Temp/Time | 50°C / 12 Hours |

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of this compound in 50 mL MeOH.

-

Imine Formation: Add excess ammonium formate (5.0 eq). Adjust pH to 7.0–7.5 using dilute NaOH. Note: pH control is vital to prevent acid-catalyzed decarboxylation.

-

Reduction: Add Pd/C catalyst (10% loading). Hydrogenate at 3 atm (45 psi) or reflux if using formate as hydrogen donor.

-

Workup: Filter catalyst through Celite. Concentrate filtrate.

-

Purification: Recrystallize from Ethanol/Water to yield the zwitterionic amino acid.

Validation:

-

TLC: Disappearance of keto acid (UV active if derivatized, or stain with 2,4-DNP).

-

NMR: Appearance of

-proton signal at ~3.5 ppm (doublet).

Protocol B: Chemoselective Esterification (C1 Protection)

To protect the acid without reacting the ketone.

Step-by-Step Workflow:

-

Activation: Dissolve the keto acid in dry DCM. Add 1.1 eq of Oxalyl Chloride and a catalytic drop of DMF.

-

Caution: Gas evolution (

,

-

-

Coupling: Once gas evolution ceases, cool to 0°C. Add 1.2 eq of the desired alcohol (e.g., tert-butanol) and 1.5 eq of Pyridine.

-

Quench: Wash with 1N HCl (cold) to remove pyridine.

-

Result: The tert-butyl ester is formed, leaving the C2 ketone available for Grignard additions or Wittig reactions.

Part 5: Mechanistic Visualization (Reductive Amination)

The following diagram details the mechanism of converting the keto-acid to the amino-acid, highlighting the critical imine intermediate.

Figure 2: Mechanistic flow of reductive amination. The reduction of the Iminium Ion (Inter2) determines the stereochemistry of the final amino acid.

References

-

PubChem. (n.d.).[1] this compound (Compound Summary).[2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Alpha-Keto Acids.[4][5] Retrieved October 26, 2023, from [Link]

Sources

An In-depth Technical Guide to the Natural Occurrence of Cyclohexyl-Containing Keto Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Cyclohexyl-containing keto acids represent a fascinating and structurally diverse class of natural products with emerging biological significance. While the presence of the cyclohexane moiety in fatty acids from certain thermophilic and acidophilic bacteria has been known for some time, recent discoveries have expanded our understanding of their natural distribution and biosynthetic origins. This technical guide provides a comprehensive overview of the natural occurrence of these compounds, delving into their biosynthetic pathways, principal natural sources, and the methodologies for their isolation and characterization. Furthermore, we explore their known biological activities, offering insights for researchers and professionals in the field of drug discovery and development.

Introduction: The Cyclohexyl Moiety in Natural Products

The cyclohexane ring is a common structural motif in a vast array of synthetic molecules, particularly in the pharmaceutical industry, where it is often employed to modulate lipophilicity and metabolic stability. Its occurrence in natural products, however, is more selective, making the organisms that produce them and the biosynthetic pathways they employ subjects of significant scientific interest. This guide focuses specifically on the subset of these natural products that also feature a keto acid functionality—a combination of a ketone and a carboxylic acid group. These difunctional molecules possess unique chemical properties and have demonstrated a range of biological activities, from antimicrobial to plant growth regulation.

This document will serve as a technical resource, providing in-depth information on the biosynthesis of the cyclohexyl ring, primarily through the shikimate pathway, and its subsequent incorporation into fatty acid and other metabolic pathways. We will explore the microbial and plant sources of these compounds and provide detailed protocols for their extraction, purification, and structural elucidation. Finally, we will summarize the current knowledge on their biological activities, highlighting their potential as lead compounds in drug discovery.

Biosynthesis of the Cyclohexyl Ring: A Diversion from Aromaticity

The biosynthesis of the cyclohexyl moiety in naturally occurring fatty acids and related keto acids is a notable deviation from the more common pathways leading to aromatic compounds. The primary route for the formation of this six-membered carbocyclic ring is through the shikimate pathway , a metabolic route found in bacteria, archaea, fungi, algae, and plants, but not in animals.[1][2] This pathway is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[1][2]